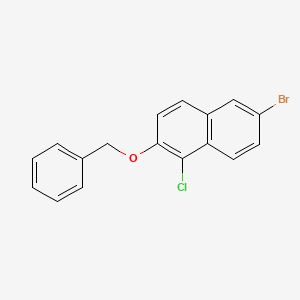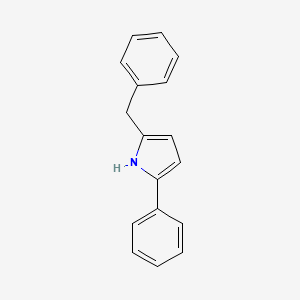
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate (S-ODMPT) is an organic compound that has recently been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of experiments, ranging from organic synthesis to biochemical and physiological studies.
Scientific Research Applications
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a reagent in biochemical studies, and as a tool in physiological studies. In addition, it has been used in studies of drug metabolism, enzyme inhibition, and protein-protein interactions.
Mechanism of Action
The mechanism of action of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate is not yet fully understood. However, it is believed to act as a proton donor, which allows it to interact with various molecules and enzymes. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme, and to modulate the activity of certain proteins, such as the nuclear factor kappa B (NF-κB). In addition, it has been found to reduce inflammation and to have anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate in laboratory experiments has several advantages. It is relatively inexpensive, and it is easy to synthesize and handle. In addition, it is an effective reagent for a variety of biochemical and physiological studies. However, there are some limitations to its use. It is not as stable as some other compounds, and it can be toxic at high concentrations.
Future Directions
The use of S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate in scientific research is still in its early stages, and there are a variety of potential future directions for its use. One potential direction is the development of new synthesis methods for this compound, which could make it easier and more cost-effective to produce. In addition, further research could be done on the mechanism of action of this compound, as well as on its biochemical and physiological effects. Finally, this compound could be explored as a potential therapeutic agent for a variety of diseases, such as cancer, inflammation, and neurological disorders.
Synthesis Methods
S-(1-Oxo-2-pyridyl)-thio-1,3-dimethylpropyleneuronium tetrafluoroborate is synthesized by reacting 1-oxo-2-pyridyl thio-1,3-dimethylpropyleneuronium bromide (S-OPT) with ammonium tetrafluoroborate in an aqueous solution. This reaction produces the desired this compound product, as well as some byproducts. The reaction is carried out at room temperature, and the resulting product is isolated by precipitation and filtration.
properties
IUPAC Name |
1-oxido-2-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)sulfanyl]pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3OS.BF4/c1-9-8-12(2)11(13(9)3)16-10-6-4-5-7-14(10)15;2-1(3,4)5/h4-7,9H,8H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHKAOJMRBDVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1C[N+](=C(N1C)SC2=CC=CC=[N+]2[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BF4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726220 |
Source


|
| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
367252-09-3 |
Source


|
| Record name | 1,3,5-Trimethyl-2-[(1-oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)


![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)






![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)